- Polymer-supported ytterbium perfluorooctanesulfonate [Yb(OPf)3]: A recyclable catalyst for organic reactions, Journal of Fluorine Chemistry, 2008, 129(6), 524-528

Cas no 89-58-7 (2,5-Dimethylnitrobenzene)

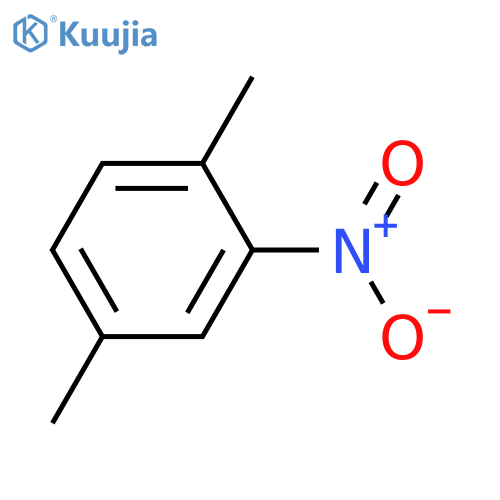

2,5-Dimethylnitrobenzene structure

Produktname:2,5-Dimethylnitrobenzene

2,5-Dimethylnitrobenzene Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 1,4-Dimethyl-2-nitrobenzene

- Nitropxylene

- 2,5-Dimethylnitrobenzene

- 2-NITRO-4-XYLENE

- Nitro-p-xylene

- 2-Nitro-p-xylene

- Benzene, 1,4-dimethyl-2-nitro-

- p-Xylene, 2-nitro-

- 2-Nitro-1,4-dimethylbenzene

- 2,5-Dimethyl-1-nitrobenzene

- 1,4-dimethyl-2-nitro-benzene

- 2-Nitro-para-xylene

- BSFHJMGROOFSRA-UHFFFAOYSA-N

- H2AU67681F

- nitro p-xylene

- Nitro-p-xylol

- NSC5591

- 2,5-Dimethy-nitrobenzene

- DSSTox_CID_5137

- DSSTox_RID_77681

- DSSTox_GSID_25

- 2,5-Dimethyl nitrobenzene

- Q27279552

- BSFHJMGROOFSRA-UHFFFAOYSA-

- FT-0610469

- A843240

- AKOS006227606

- CS-W021287

- UNII-H2AU67681F

- DTXSID2025137

- LS-1895

- NSC-5591

- NSC 5591

- SCHEMBL8367112

- 1,4-DIMETHYLNITROBENZENE

- AC-11736

- 2-nitro-p-xylen

- CHEMBL1527339

- CAS-89-58-7

- EINECS 201-920-7

- NCGC00090907-02

- GS-3282

- 1-Nitro-2,5-dimethylbenzene

- AI3-23208

- InChI=1/C8H9NO2/c1-6-3-4-7(2)8(5-6)9(10)11/h3-5H,1-2H3

- CCRIS 3122

- MFCD00024284

- NCGC00257926-01

- EN300-102019

- MLS001050096

- AM804502

- 89-58-7

- SCHEMBL171914

- Benzene,4-dimethyl-2-nitro-

- DIMETHYL-2-NITROBENZENE, 1,4-

- DTXCID405137

- SMR001216529

- NCGC00090907-01

- Tox21_200372

- D1105

- EC 201-920-7

- 1,4-Dimethyl-2-nitrobenzene (ACI)

- p-Xylene, 2-nitro- (6CI, 7CI, 8CI)

- DB-057144

- NS00002909

-

- MDL: MFCD00024284

- Inchi: 1S/C8H9NO2/c1-6-3-4-7(2)8(5-6)9(10)11/h3-5H,1-2H3

- InChI-Schlüssel: BSFHJMGROOFSRA-UHFFFAOYSA-N

- Lächelt: [O-][N+](C1C(C)=CC=C(C)C=1)=O

Berechnete Eigenschaften

- Genaue Masse: 151.06300

- Monoisotopenmasse: 151.063329

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 2

- Schwere Atomanzahl: 11

- Anzahl drehbarer Bindungen: 0

- Komplexität: 153

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Tautomerzahl: nichts

- Topologische Polaroberfläche: 45.8

- Oberflächenladung: 0

- XLogP3: 2.5

Experimentelle Eigenschaften

- Farbe/Form: Gelbe Flüssigkeit [1]

- Dichte: 1.13

- Schmelzpunkt: -25°C

- Siedepunkt: 104°C/6mmHg(lit.)

- Flammpunkt: 104℃

- Brechungsindex: 1.5400-1.5440

- Stabilität/Haltbarkeit: Stable. Incompatible with strong bases, strong oxidizing agents.

- PSA: 45.82000

- LogP: 2.73480

- Löslichkeit: Unlöslich in Wasser, löslich in Ethanol \ Ether [6]

2,5-Dimethylnitrobenzene Sicherheitsinformationen

-

Symbol:

- Prompt:gefährlich

- Signalwort:None

- Gefahrenhinweis: H300+H310+H330

- Warnhinweis: P260-P262-P264-P270-P271-P280-P284-P301+P310+P330-P302+P352+P310+P361+P364-P304+P340+P310-P403+P233-P405-P501

- Transportnummer gefährlicher Stoffe:1665

- Code der Gefahrenkategorie: 36/37-39/23/24/25

- Sicherheitshinweise: S26; S36/37/39

- RTECS:ZE4686600

- Gefahrenklasse:6.1

- Lagerzustand:Store at room temperature

- Verpackungsgruppe:II

- PackingGroup:II

- Sicherheitsbegriff:6.1

- Risikophrasen:R36/37

2,5-Dimethylnitrobenzene Zolldaten

- HS-CODE:2904209090

- Zolldaten:

China Zollkodex:

2904209090Übersicht:

290420990 Andere Derivate, die nur Nitro- oder Nitrosogruppen enthalten.Regulierungsbedingungen:nothing.VAT:17.0%.Steuerrückerstattungssatz:9.0%.MFN-Tarif:5.5%.Allgemeintarif:30.0%

Deklarationselemente:

Produktname, Inhalt der Komponentenverwenden, um

Zusammenfassung:

290420990 Derivate, die nur Nitro- oder nur Nitrosogruppen enthalten. Aufsichtsbedingungen:Keine. MwSt:17.0%.Steuerermäßigungssatz:9.0%.MFN-Tarif:5.5%.General tariff:30.0%

2,5-Dimethylnitrobenzene Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-102019-0.1g |

1,4-dimethyl-2-nitrobenzene |

89-58-7 | 95% | 0.1g |

$19.0 | 2023-10-28 | |

| Enamine | EN300-102019-1.0g |

1,4-dimethyl-2-nitrobenzene |

89-58-7 | 95% | 1g |

$26.0 | 2023-06-10 | |

| Enamine | EN300-102019-10.0g |

1,4-dimethyl-2-nitrobenzene |

89-58-7 | 95% | 10g |

$32.0 | 2023-06-10 | |

| Enamine | EN300-102019-50.0g |

1,4-dimethyl-2-nitrobenzene |

89-58-7 | 95% | 50g |

$51.0 | 2023-06-10 | |

| TRC | D460918-5g |

2,5-Dimethylnitrobenzene |

89-58-7 | 5g |

$ 65.00 | 2022-06-05 | ||

| Fluorochem | 078925-25g |

1,4-Dimethyl-2-nitrobenzene |

89-58-7 | 95% | 25g |

£23.00 | 2022-03-01 | |

| Alichem | A010003600-250mg |

2,5-Dimethylnitrobenzene |

89-58-7 | 97% | 250mg |

$470.40 | 2023-08-31 | |

| Alichem | A010003600-500mg |

2,5-Dimethylnitrobenzene |

89-58-7 | 97% | 500mg |

$839.45 | 2023-08-31 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D844053-100g |

1,4-Dimethyl-2-nitrobenzene |

89-58-7 | 97% | 100g |

340.00 | 2021-05-17 | |

| abcr | AB152742-25 g |

2,5-Dimethylnitrobenzene, 99%; . |

89-58-7 | 99% | 25 g |

€88.80 | 2023-07-20 |

2,5-Dimethylnitrobenzene Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

1.1 Reagents: Nitric acid Catalysts: 1-Octanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-, ytter… (A-21 resin bound) Solvents: Toluene , Water ; rt; 2 h, 60 °C; cooled

Referenz

Synthetic Routes 2

Reaktionsbedingungen

Referenz

- Synthetic methods and reactions; 49. Perfluorinated resinsulfonic acid (Nafion-H) catalyzed nitration of aromatic compounds with butyl nitrate, Synthesis, 1978, (9), 690-1

Synthetic Routes 3

Reaktionsbedingungen

1.1 Reagents: Potassium nitrate Catalysts: Boron, trifluoro(2,2,2-trifluoroethanol-κO)-, (T-4)-, compd. with 2,2,2-trifluor… ; 5 h, rt

Referenz

- BF3.2CF3CH2OH (BF3.2TFE), an efficient superacidic catalyst for some organic synthetic transformations, Journal of Organic Chemistry, 2006, 71(10), 3952-3958

Synthetic Routes 4

Reaktionsbedingungen

1.1 Reagents: Bismuth nitrate Solvents: 1-Butyl-3-methylimidazolium hexafluorophosphate ; rt; 1.5 h, 80 - 85 °C

Referenz

- Aromatic nitration with bismuth nitrate in ionic liquids and in molecular solvents: a comparative study of Bi(NO3)3·5H2O/[bmim][PF6] and Bi(NO3)3·5H2O/1,2-DCE systems, Tetrahedron Letters, 2012, 53(50), 6782-6785

Synthetic Routes 5

Reaktionsbedingungen

1.1 Reagents: Nitric acid Catalysts: Trifluoromethanesulfonic acid Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 1 h, 22 - 28 °C

Referenz

- Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitration, Journal of Organic Chemistry, 2023, 88(15), 11322-11327

Synthetic Routes 6

Reaktionsbedingungen

1.1 Reagents: Tetramethylammonium nitrate , Sulfuric acid ; 5 s, rt

1.2 1 min, rt

1.2 1 min, rt

Referenz

- Supported tetramethylammonium nitrate/silicasulfuric acid as a useful reagent for nitration aromatic compounds under solvent-free conditions, Synthetic Communications, 2005, 35(17), 2237-2241

Synthetic Routes 7

Reaktionsbedingungen

1.1 Reagents: Nitric acid , Nitrogen dioxide

Referenz

- Synthesis of fluoromethoxythrin and its insecticidal activity, Journal of Fluorine Chemistry, 1990, 46(3), 507-13

Synthetic Routes 8

Reaktionsbedingungen

1.1 Reagents: Nitric acid Catalysts: Sulfuric acid Solvents: Dichloromethane

Referenz

- Sulfuric acid on silica-gel: an inexpensive catalyst for aromatic nitration, Tetrahedron Letters, 1996, 37(4), 513-16

Synthetic Routes 9

Reaktionsbedingungen

1.1 Reagents: Nitric acid Catalysts: Ytterbium triflate Solvents: 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide

Referenz

- Green synthesis: Aromatic nitrations in room-temperature ionic liquids, ACS Symposium Series, 2002, 818, 134-146

Synthetic Routes 10

Reaktionsbedingungen

1.1 Reagents: Silica , Sodium nitrate , Water Catalysts: Sulfuric acid (silica supported) ; 2 - 3 min, 25 °C

Referenz

- Nitration of aromatic compounds on silica sulfuric acid, Bulletin of the Korean Chemical Society, 2004, 25(9), 1414-1416

Synthetic Routes 11

Reaktionsbedingungen

Referenz

- Electrophilic substitution. II. Friedel-Crafts type nitration using acetone cyanohydrin nitrate, Australian Journal of Chemistry, 1978, 31(8), 1839-40

Synthetic Routes 12

Reaktionsbedingungen

1.1 Reagents: Nitric acid Catalysts: 1-Octanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-, ytter… Solvents: Water

Referenz

Perfluorinated rare earth metals catalyzed nitration of aromatic compounds

,

Journal of Fluorine Chemistry,

2002,

113(2),

207-209

Synthetic Routes 13

Reaktionsbedingungen

1.1 Reagents: Nitric acid Catalysts: Indium triflate Solvents: Water ; 4 h, rt; 20 h, 60 °C

Referenz

Indium triflate as a recyclable catalyst for the nitration of aromatic compounds without a halogenated solvent

,

Journal of Chemical Research,

2006,

(9),

549-551

Synthetic Routes 14

Reaktionsbedingungen

1.1 Reagents: Sodium nitrate , Sulfuric acid (wet carbon-based) ; 3 min, rt

Referenz

- Wet carbon-based solid acid/NaNO3 as a mild and efficient reagent for nitration of aromatic compound under solvent-free conditions, Chinese Chemical Letters, 2007, 18(9), 1064-1066

Synthetic Routes 15

Reaktionsbedingungen

1.1 Reagents: Nitric acid Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 1 h, 25 °C

Referenz

- HNO3/HFIP: A Nitrating System for Arenes with Direct Observation of π-Complex Intermediates, Organic Letters, 2018, 20(11), 3197-3201

Synthetic Routes 16

Reaktionsbedingungen

1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water

Referenz

- Continuous nitration of p-xylene, Japan, , ,

Synthetic Routes 17

Reaktionsbedingungen

1.1 Reagents: Bismuth nitrate ; 3 min, 25 °C

Referenz

- Supported bismuth(III) nitrate on silica sulfuric acid as useful reagent for nitration of aromatic compounds under solvent-free conditions, Russian Journal of Organic Chemistry, 2005, 41(10), 1493-1495

Synthetic Routes 18

Reaktionsbedingungen

1.1 Reagents: Sulfuric acid , Fuming nitric acid ; 90 s, 100 °C

Referenz

- Continuous-Flow Synthesis of Nitro-o-xylenes: Process Optimization, Impurity Study and Extension to Analogues, Molecules, 2022, 27(16),

Synthetic Routes 19

Reaktionsbedingungen

1.1 Reagents: Pyridine, 4-ethenyl-, polymer with diethenylbenzene, nitrate sulfate Solvents: Dichloromethane ; 2 h, rt

Referenz

- Poly(4-vinylpyridine)-nitrating mixture complex (PVP-NM): solid nitrating mixture equivalent for safe and efficient aromatic nitration, Green Chemistry, 2015, 17(6), 3446-3451

Synthetic Routes 20

Reaktionsbedingungen

1.1 Reagents: Boron trifluoride , Silver nitrate

Referenz

- Aromatic substitution. 48. Boron trifluoride catalyzed nitration of aromatics with silver nitrate in acetonitrile solution, Journal of Organic Chemistry, 1981, 46(17), 3533-7

2,5-Dimethylnitrobenzene Raw materials

2,5-Dimethylnitrobenzene Preparation Products

2,5-Dimethylnitrobenzene Verwandte Literatur

-

Fezile Lakadamyali,Masaru Kato,Erwin Reisner Faraday Discuss. 2012 155 191

-

Bakhtiyor Rasulev,Hrvoje Ku?i?,Danuta Leszczynska,Jerzy Leszczynski,Natalija Koprivanac J. Environ. Monit. 2010 12 1037

-

Eleftherios Ferentinos,Meixing Xu,Alexios Grigoropoulos,Ioannis Bratsos,Catherine P. Raptopoulou,Vassilis Psycharis,Shang-Da Jiang,Panayotis Kyritsis Inorg. Chem. Front. 2019 6 1405

-

Ioannis Bratsos,Camilla Simonin,Ennio Zangrando,Teresa Gianferrara,Alberta Bergamo,Enzo Alessio Dalton Trans. 2011 40 9533

-

Wei-Ping Wu,Yao-Yu Wang,Ya-Pan Wu,Jian-Qiang Liu,Xi-Rui Zeng,Qi-Zhen Shi,Shie-Ming Peng CrystEngComm 2007 9 753

89-58-7 (2,5-Dimethylnitrobenzene) Verwandte Produkte

- 611-05-2(3-Methyl-4-nitroaniline)

- 881-03-8(2-Methyl-1-nitronaphthalene)

- 601-87-6(3-Methyl-2-nitroaniline)

- 15540-85-9(3,6-Dimethyl-2-nitroaniline)

- 603-83-8(2-methyl-3-nitro-aniline)

- 15968-37-3(Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione,1,3,4,6-tetrakis(butoxymethyl)tetrahydro-)

- 1206687-37-7(1-(4-Bromophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one)

- 1260664-24-1(6-methoxy-1h-pyrazolo[3,4-b]pyridine)

- 2058236-53-4((S)-2-(Isoquinolin-1-yl)-4-phenyl-4,5-dihydrooxazole)

- 2138296-00-9(1-[4-hydroxy-1-(oxan-4-yl)-1H-pyrazol-3-yl]ethan-1-one)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:89-58-7)2,5-Dimethylnitrobenzene

Reinheit:99%

Menge:500g

Preis ($):327.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:89-58-7)2,5-Dimethylnitrobenzene

Reinheit:99.9%

Menge:200kg

Preis ($):Untersuchung